N-(2-methoxy-2-phenylpropyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxy-2-phenylpropyl)quinoxaline-2-carboxamide is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-phenylpropyl)quinoxaline-2-carboxamide typically involves the condensation of o-phenylenediamine with a suitable 1,2-dicarbonyl compound to form the quinoxaline core . The subsequent introduction of the N-(2-methoxy-2-phenylpropyl) group can be achieved through nucleophilic substitution reactions under mild conditions . Common reagents used in these reactions include methanol, phenylpropyl bromide, and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-phenylpropyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides, which have enhanced biological activities.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups onto the quinoxaline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve mild temperatures and solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives .
Scientific Research Applications
N-(2-methoxy-2-phenylpropyl)quinoxaline-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cells.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-phenylpropyl)quinoxaline-2-carboxamide involves its interaction with various molecular targets and pathways. It can cause DNA damage, leading to cell death in microbial and cancer cells . Additionally, it may inhibit specific enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: Another quinoxaline derivative used as an antibiotic.
Echinomycin: A quinoxaline-based antibiotic with anticancer properties.
Carbadox: Used in veterinary medicine as a growth promoter and antibiotic.
Uniqueness
Its methoxy and phenylpropyl groups enhance its solubility and bioavailability, making it a promising candidate for further research and development .
Properties
CAS No. |
923599-98-8 |
---|---|
Molecular Formula |
C19H19N3O2 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-methoxy-2-phenylpropyl)quinoxaline-2-carboxamide |
InChI |
InChI=1S/C19H19N3O2/c1-19(24-2,14-8-4-3-5-9-14)13-21-18(23)17-12-20-15-10-6-7-11-16(15)22-17/h3-12H,13H2,1-2H3,(H,21,23) |
InChI Key |
UCDBQSGXFUSULY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)C1=NC2=CC=CC=C2N=C1)(C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.